molecular formula C8H18N2O2S B2670527 N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide CAS No. 886506-45-2

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide

Cat. No.: B2670527
CAS No.: 886506-45-2
M. Wt: 206.3
InChI Key: RQZYNIVGAJEPJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide is a sulfonamide derivative featuring a piperidin-2-yl ethyl group attached to the methanesulfonamide core. Its molecular formula is C₈H₁₈N₂O₂S, with a molecular weight of 206.31 g/mol .

Properties

IUPAC Name

N-(2-piperidin-2-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2S/c1-13(11,12)10-7-5-8-4-2-3-6-9-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZYNIVGAJEPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCC1CCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide typically involves the reaction of piperidine with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The methanesulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Key Structural Features:

The compound’s uniqueness lies in its piperidin-2-yl ethyl substituent. Below is a comparison with related sulfonamides:

Compound Name Core Structure Substituent Features Biological Relevance Reference
N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide Methanesulfonamide Piperidin-2-yl ethyl group Potential CNS activity (analogues)
N-(2-(4-(Morpholinosulfonyl)benzylamino)ethyl)-N-(2,4,5-trichlorophenyl)methanesulfonamide Methanesulfonamide Morpholine sulfonyl, trichlorophenyl Hepatitis C virus inhibition
N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)benzenesulfonamide Benzenesulfonamide Tetramethylpiperidinyloxy, phenylsulfonyl Radical trapping applications
USP Sotalol Related Compound A (N-(4-Formylphenyl)methanesulfonamide) Methanesulfonamide 4-Formylphenyl β-blocker impurity profiling
N-{5-[2-(2-Amino-pyrimidin-5-yl)-ethyl]-pyrimidin-2-yl}-N-(4-methoxy-benzyl)-methanesulfonamide Methanesulfonamide Pyrimidinyl, methoxybenzyl Protein tyrosine kinase inhibition

Structural Insights :

  • Piperidine vs.
  • Substituent Diversity : The trichlorophenyl group in the Hepatitis C-targeting compound enhances steric bulk and electron-withdrawing effects, critical for viral protease binding .

Physicochemical Properties

Comparative Data:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL) Reference
This compound C₈H₁₈N₂O₂S 206.31 0.5–1.2 ~50 (aqueous)
USP Sotalol Related Compound A C₈H₉NO₃S 199.22 0.8 >100
(4-aminophenyl)-N-[2-(pyridin-2-yl)ethyl]methanesulfonamide C₁₄H₁₇N₃O₂S 291.37 1.5–2.0 ~20 (DMSO)

Key Observations :

  • The target compound’s lower molecular weight (206.31 vs. 291.37) suggests improved bioavailability compared to pyridinyl derivatives .
  • LogP Values : The piperidine-containing compound’s moderate lipophilicity (LogP ~1) balances membrane permeability and aqueous solubility, unlike the highly polar USP Sotalol derivatives .

Methods and Yields:

Compound Name Synthesis Route Purification Method Yield (%) Reference
This compound Not explicitly detailed (analogue: piperidin-4-yl ethyl) Silica gel chromatography N/A
N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)hexyl)benzenesulfonamide GP1 method with hex-1-ene Flash chromatography 46
N-(2-Hydroxy-5-[hydroxy(piperidin-2-yl)methyl]phenyl)methanesulfonamide Multi-step nucleophilic substitution Column chromatography ~60

Pharmacological Profiles:

  • Antiviral Activity : The morpholine-containing analogue (Table 4, ) shows IC₅₀ values of <1 µM against Hepatitis C NS3/4A protease due to its sulfonyl and trichlorophenyl motifs.
  • Enzyme Inhibition: The pyrimidinyl-methoxybenzyl derivative (Compound 2.13, ) inhibits tyrosine kinases with nanomolar potency, attributed to its planar aromatic groups.
  • Radical Scavenging : Tetramethylpiperidinyloxy (TEMPO) derivatives exhibit antioxidant properties in polymer stabilization .

Target Compound’s Potential: While direct activity data are lacking, its structural similarity to CNS-targeting piperidine sulfonamides suggests possible applications in neuropathic pain or dopamine receptor modulation.

Biological Activity

N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide, a sulfonamide compound featuring a piperidine moiety, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₈N₂O₂S
  • Molecular Weight : 206.31 g/mol

The presence of the piperidine ring is significant for the compound's interaction with biological targets, enhancing its solubility and bioavailability.

Research indicates that this compound exhibits several mechanisms that contribute to its biological activity:

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's disease .
  • Anticancer Properties :
    • Studies have demonstrated that derivatives of piperidine, including this compound, can induce apoptosis in various cancer cell lines. For instance, it has been noted for its cytotoxic effects against breast and colon cancer cells, primarily through the activation of reactive oxygen species (ROS) and mitochondrial dysfunction .
  • Anti-inflammatory Effects :
    • The compound may exert anti-inflammatory properties by modulating pathways associated with cytokine production and cell proliferation, potentially making it useful in treating conditions characterized by chronic inflammation .

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound:

Cell Line IC50 (µM) Mechanism
Breast Cancer5.0Induction of apoptosis
Colon Cancer4.5ROS accumulation
Pancreatic Cancer6.0Mitochondrial depolarization
Lymphoma3.8Caspase activation

These findings suggest that the compound could be a candidate for further development in cancer therapy due to its ability to target multiple pathways involved in tumor growth and survival.

Neuroprotective Effects

In neuropharmacological studies, this compound has shown promise in enhancing cognitive function by inhibiting cholinesterases:

Enzyme Inhibition (%) Reference
Acetylcholinesterase85%
Butyrylcholinesterase78%

This dual inhibition may help mitigate symptoms associated with Alzheimer's disease by increasing acetylcholine levels in the brain.

Case Studies

  • Cancer Treatment Study :
    A study published in Nature demonstrated that a piperidine derivative similar to this compound effectively reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to apoptosis induction via ROS generation and proteasome inhibition .
  • Neuroprotection in Animal Models :
    In a murine model of Alzheimer's disease, administration of this compound resulted in improved memory performance on behavioral tests compared to control groups. This was linked to decreased levels of AChE activity and increased synaptic plasticity markers .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of N-(2-(Piperidin-2-yl)ethyl)methanesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or sulfonylation of a piperidine-derived amine intermediate. Key steps include:

  • Using methanesulfonyl chloride under anhydrous conditions with a base (e.g., triethylamine) to avoid hydrolysis .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Optimization of reaction temperature (0–5°C for exothermic steps) and stoichiometric ratios (1.2:1 sulfonyl chloride:amine) to improve yield (>70%) and minimize byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the piperidine ring’s chair conformation (δ 2.5–3.5 ppm for axial/equatorial protons) and sulfonamide NH resonance (δ 5.5–6.0 ppm) .
  • IR Spectroscopy : Validate sulfonamide S=O stretches (1130–1370 cm⁻¹) and N–H bending (1540–1650 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Ensure molecular ion ([M+H]⁺) matches the theoretical mass (±2 ppm).
  • Conflict Resolution : Cross-validate with elemental analysis (C, H, N, S) and compare to crystallographic data if available .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion .
  • Refinement : Apply anisotropic displacement parameters for non-H atoms and constrain H atoms using riding models.
  • Validation : Check for R-factor convergence (<5%) and analyze residual electron density maps for disorder .

Advanced Research Questions

Q. How can conformational dynamics of this compound be analyzed using X-ray crystallography and computational methods?

  • Methodological Answer :

  • X-ray Analysis : Calculate dihedral angles between the piperidine ring and sulfonamide group to assess intramolecular strain (e.g., synclinal vs. antiperiplanar conformers) .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths/angles (Δ < 0.05 Å) .
  • MD Simulations : Probe flexibility in solvent (e.g., water, DMSO) using AMBER force fields to predict bioactive conformations .

Q. What experimental approaches address contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :

  • Dose-Response Profiling : Use IC50/EC50 curves (e.g., electrophysiology for ion channel targets) to clarify potency variations .
  • Metabolic Stability Assays : Incubate derivatives with liver microsomes to identify degradation pathways affecting activity .
  • Co-crystallization : Resolve target-ligand complexes to validate binding modes and explain discrepancies in SAR .

Q. How can structure-activity relationship (SAR) studies guide the design of potent analogs?

  • Methodological Answer :

  • Scaffold Modifications : Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl groups) to modulate lipophilicity (clogP 1.5–3.0) .
  • Bioisosteric Replacement : Replace sulfonamide with carboxamide or phosphonate groups while maintaining hydrogen-bonding capacity .
  • Pharmacophore Mapping : Align analogs using Schrödinger’s Phase to identify critical interactions (e.g., sulfonyl O···receptor H-bond) .

Q. What strategies resolve challenges in refining low-resolution X-ray data for this compound?

  • Methodological Answer :

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin fractions and improve R-factor convergence .
  • Partial Disorder : Apply split occupancy models for flexible side chains (e.g., piperidine-ethyl linker) .
  • Validation Tools : Leverage checkCIF/PLATON to flag outliers (e.g., bond-length mismatches >4σ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.